(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol
CAS No.:
Cat. No.: VC18231484
Molecular Formula: C9H11ClO2
Molecular Weight: 186.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClO2 |
|---|---|
| Molecular Weight | 186.63 g/mol |
| IUPAC Name | (1S)-1-(4-chloro-3-methoxyphenyl)ethanol |
| Standard InChI | InChI=1S/C9H11ClO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,1-2H3/t6-/m0/s1 |
| Standard InChI Key | CIYGEXKRGLWWAO-LURJTMIESA-N |
| Isomeric SMILES | C[C@@H](C1=CC(=C(C=C1)Cl)OC)O |
| Canonical SMILES | CC(C1=CC(=C(C=C1)Cl)OC)O |
Introduction
Structural Characteristics
The molecular formula of (S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol is C₉H₁₁ClO₂, with a molecular weight of 186.63 g/mol . The compound features a hydroxyl group at the benzylic position, adjacent to a chiral center with S-configuration, which dictates its stereochemical properties. The aromatic ring is substituted at the 3-methoxy and 4-chloro positions, influencing electronic distribution and reactivity .
Stereochemical Configuration
The S-enantiomer is distinguished by its absolute configuration, critical for interactions with biological targets. Chiral HPLC analyses confirm enantiomeric excess (ee) values of 100% in enzymatically synthesized batches . The InChIKey UBDUFXQLBUISCA-UHFFFAOYSA-N and SMILES CC(C1=C(C=C(C=C1)Cl)OC)O provide unambiguous structural identifiers .
Synthetic Methodologies
Biocatalytic Asymmetric Reduction
The most efficient route involves ketoreductase (KRED)-catalyzed reduction of α-chloro-3-methoxyacetophenone. This method, patented by Shang Ke Biomedical, achieves >99% conversion and 100% ee under aqueous conditions . Key steps include:
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Substrate Preparation: α-Chloro-3-methoxyacetophenone is dissolved in isopropanol and phosphate buffer (pH 7.2–7.8).
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Enzymatic Reaction: KRED (e.g., SEQ ID No. 2) and cofactor NADP⁺ catalyze the stereoselective reduction at 30–40°C .
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Workup: Filtration, solvent extraction, and rotary evaporation yield the product with minimal purification .
Table 1: Comparison of Synthetic Scales
| Scale | Substrate (g) | KRED (g) | Time (h) | Conversion (%) | ee (%) |
|---|---|---|---|---|---|
| Laboratory | 2.5 | 0.5 | 6 | 99.6 | 100 |
| Hectogram | 320 | 50 | 22 | 99.5 | 100 |
| Kilogram | 7,000 | 280 | 24 | 99.7 | 100 |
Chemical Reduction Alternatives
Pharmaceutical Applications
Intermediate in Drug Synthesis
(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol is a precursor to phenylephrine, a α₁-adrenergic agonist used in decongestants . The S-configuration ensures optimal binding to adrenergic receptors, underscoring the importance of enantiopure synthesis .
Role in Chiral Pool Synthesis
The compound’s chiral center serves as a building block for β-blockers and antidepressants. Its rigid aromatic structure enhances metabolic stability in drug candidates .
Analytical Characterization
Spectroscopic Data
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